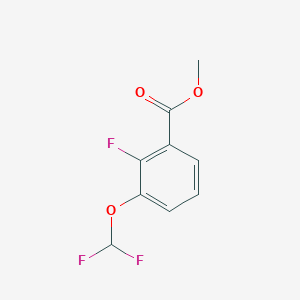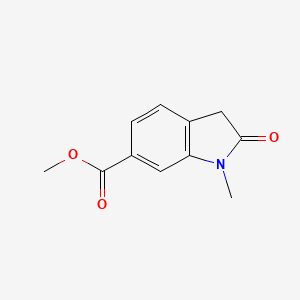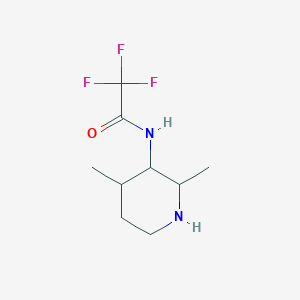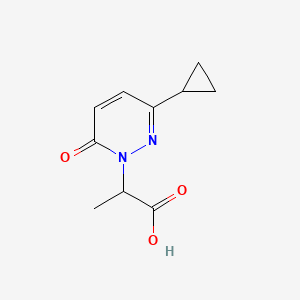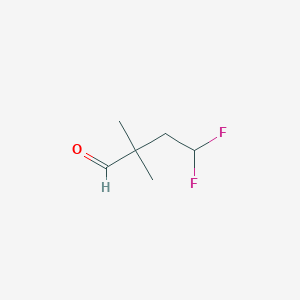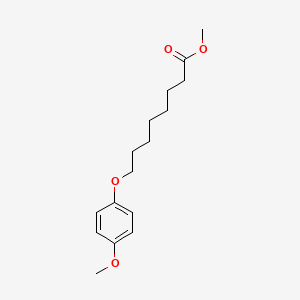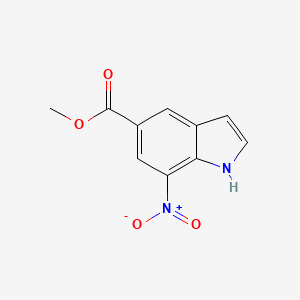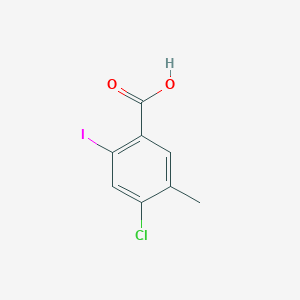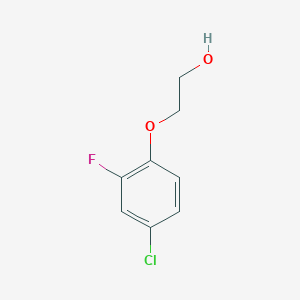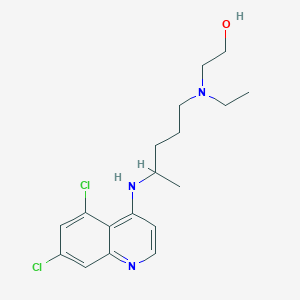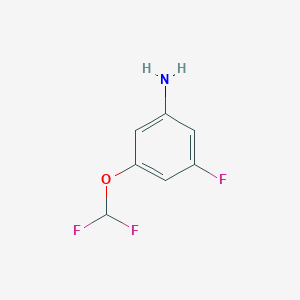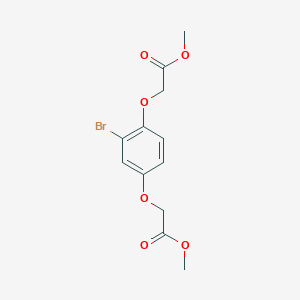
Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate
Descripción general
Descripción
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is a chemical compound with the molecular formula C12H13BrO6 . It is a derivative of phenylene, which is a type of aromatic hydrocarbon. The compound contains two acetate groups attached to a phenylene group via oxygen atoms .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate consists of a 1,4-phenylene group (a benzene ring with two substituents in the 1 and 4 positions) with two bromine atoms attached. This phenylene group is linked via oxygen atoms to two acetate groups, each of which consists of a methyl group (CH3) linked to a carbonyl group (C=O) .
Physical And Chemical Properties Analysis
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate has a molecular weight of 412.03 g/mol . It has a complexity of 306 and a topological polar surface area of 71.1 Ų . The compound has a total of 20 heavy atoms and no hydrogen bond donor count . Its exact mass is 411.89801 g/mol and its monoisotopic mass is 409.90006 g/mol .
Aplicaciones Científicas De Investigación
Flame Retardants and Environmental Concerns
The chemical compound under investigation is associated with a class of novel brominated flame retardants (NBFRs). These compounds, including Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate, have been increasingly used in various consumer goods for their flame-retardant properties. A critical review highlights the widespread occurrence of NBFRs in indoor air, dust, and consumer products, emphasizing the urgent need for research on their environmental fate, toxicity, and potential risks. The study also points out significant knowledge gaps in the understanding of many NBFRs, suggesting a necessity for comprehensive monitoring programs and optimized analytical methods to assess their impact (Zuiderveen, Slootweg, & de Boer, 2020).
Organic Optoelectronics
Another domain where related brominated compounds find application is in organic optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). BODIPY-based materials, which share structural similarities with the compound , have emerged as promising candidates for OLEDs due to their excellent luminescence properties. This review delves into the advancements in the synthesis and application of BODIPY-based organic semiconductors in OLEDs, highlighting their potential as 'metal-free' infrared emitters. The exploration of BODIPY materials could inspire further research into related brominated compounds for optoelectronic applications (Squeo & Pasini, 2020).
Bioactive Compounds and Antituberculosis Activity
Research into the antituberculosis activity of organotin compounds has revealed the potential of brominated compounds, including those structurally related to Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate, in combating Mycobacterium tuberculosis. This review scrutinizes the structural diversity and biological efficacy of organotin complexes, suggesting that their antituberculosis activity could be influenced by the nature of the ligand, the structure of the compound, and the organic groups attached to tin. The findings indicate that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, which could be attributed to the associated toxicity of the organic ligand (Iqbal, Ali, & Shahzadi, 2015).
Green Chemistry and CO2 Utilization
A review on the use of ionic liquids as catalysts for converting carbon dioxide into linear and cyclic carbonates highlights the innovative progress in this area over the past decade. The review focuses on various catalysts, including traditional and metal-containing ionic liquid systems, for the efficient production of dimethyl carbonate, a compound related to the one under discussion. This research underscores the potential of using carbon dioxide, a greenhouse gas, as a raw material in green chemistry applications, thereby contributing to environmental sustainability (Chaugule, Tamboli, & Kim, 2017).
Propiedades
IUPAC Name |
methyl 2-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO6/c1-16-11(14)6-18-8-3-4-10(9(13)5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRUKSJOTKNBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



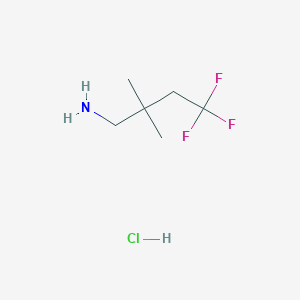
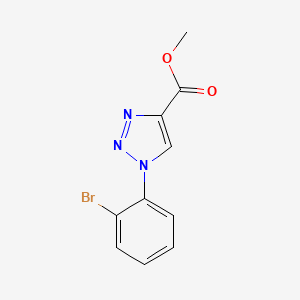
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)
